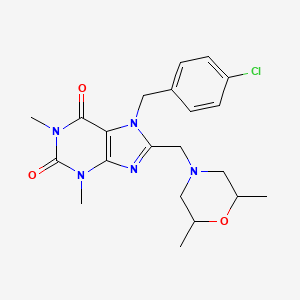
7-(4-chlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-chlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H26ClN5O3 and its molecular weight is 431.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-(4-chlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound classified as a purine derivative. Its molecular formula is C21H24ClN5O2, and it features a structural composition that includes a chlorobenzyl group and a dimethylmorpholino moiety. This structural complexity may enhance its pharmacological properties and biological activity, particularly in the context of medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as kinases and phosphodiesterases (PDEs). Purine derivatives are known to play significant roles in various cellular processes, including signal transduction and enzyme regulation. The incorporation of the chlorobenzyl and morpholino groups may enhance the compound's binding affinity and selectivity towards these targets.
Potential Targets
- Kinases : Inhibitory effects on kinases involved in cancer progression have been noted in preliminary studies.
- Phosphodiesterases (PDEs) : The compound may act as a selective inhibitor for certain PDE isoforms, potentially impacting cAMP signaling pathways.
In Vitro Studies
Recent research has indicated that compounds with structural similarities to this compound exhibit significant biological activities:
- Inhibition of PDE4 : Several studies have demonstrated that selective PDE4 inhibitors can enhance cAMP levels in cells, leading to improved memory performance and reduced inflammation in animal models .
- Kinase Inhibition : Compounds similar to this purine derivative have shown promising results in inhibiting kinases involved in tumor growth and metastasis.
Study 1: PDE4 Inhibition
A study focused on the development of novel PDE4 inhibitors revealed that compounds with similar structures could effectively inhibit TNF-α and IL-10 activities in vitro. The results indicated that these inhibitors could be beneficial for treating inflammatory diseases .
Study 2: Cancer Therapeutics
Research involving purine derivatives has suggested their potential as therapeutic agents against various cancers. For instance, compounds that inhibit specific kinases have been linked to reduced tumor proliferation and enhanced apoptosis in cancer cell lines.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C21H24ClN5O2 |
| Molecular Weight | 397.90 g/mol |
| IUPAC Name | This compound |
| Biological Targets | Kinases, PDEs |
| Potential Applications | Cancer therapy, anti-inflammatory agents |
Propiedades
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O3/c1-13-9-26(10-14(2)30-13)12-17-23-19-18(20(28)25(4)21(29)24(19)3)27(17)11-15-5-7-16(22)8-6-15/h5-8,13-14H,9-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILZXQYWXZEAHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













